molecular formula C13H18BrN3O2 B1446996 1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine CAS No. 1260804-21-4

1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1446996
CAS No.: 1260804-21-4
M. Wt: 328.2 g/mol
InChI Key: KKUUSNYNZVZTHA-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine ( 1260804-21-4) is a brominated nitroaromatic compound of significant interest in synthetic and medicinal chemistry. It serves as a versatile and high-value synthetic intermediate, particularly in the development of novel pharmacologically active compounds . Its distinct molecular structure, which incorporates both bromo and nitro functional groups on an aromatic ring alongside a dimethylpiperidinylamine substituent, enhances its reactivity and makes it a privileged scaffold for selective modifications and further derivatization . The dimethylpiperidinylamine moiety contributes favorably to the compound's solubility and stability profile, making it suitable for a wide range of chemical transformations . This compound has demonstrated specific utility in advanced drug discovery projects. It functions as a key chemical building block in the synthesis of complex heterocycles and targeted bioactive molecules, including potent and selective kinase inhibitors . For instance, it has been employed in the research and development pathway for novel, potent covalent inhibitors of CDK12 and CDK13, which are promising therapeutic targets for castration-resistant prostate cancer (CRPC) and other human cancers . The presence of the aryl bromide functionality provides an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling its integration into more complex molecular architectures during hit-to-lead optimization campaigns . Supplied as a high-purity material, this compound is intended for research and development applications in a controlled laboratory setting. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet and handle the material in accordance with all local and national laboratory safety regulations.

Properties

IUPAC Name

1-(2-bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O2/c1-15(2)10-5-7-16(8-6-10)13-4-3-11(17(18)19)9-12(13)14/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUUSNYNZVZTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of N,N-Dimethylpiperidin-4-amine

  • Starting Materials: Piperidin-4-amine or related piperidine derivatives
  • Reaction: Dimethylation of the amine nitrogen to introduce two methyl groups
  • Typical Conditions: Reaction with methylating agents in methanol at room temperature, followed by formation of the hydrochloride salt for stabilization and purification
  • Purification: Crystallization or distillation to obtain pure N,N-dimethylpiperidin-4-amine hydrochloride

This intermediate is crucial as the amine moiety that will later be substituted with the bromo-nitrophenyl group.

Step 2: Coupling with 2-Bromo-4-nitrophenyl Group

  • Reaction Type: Nucleophilic aromatic substitution or amination on a suitably activated 2-bromo-4-nitro-substituted aromatic precursor
  • Reagents: N,N-dimethylpiperidin-4-amine as the nucleophile; 2-bromo-4-nitrochlorobenzene or related aryl halide as electrophile
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to deprotonate the amine and facilitate nucleophilic attack
  • Temperature: Heating from 25°C to 120°C depending on reaction kinetics and substrate reactivity
  • Time: 2 to 12 hours to ensure complete conversion
  • Workup: Dilution with water, extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and concentration under reduced pressure
  • Purification: Flash column chromatography using gradients of ethyl acetate in petroleum ether to isolate the target compound.

Reaction Conditions Summary Table

Step Reaction Type Reagents & Solvents Temperature (°C) Time (hours) Purification Method Notes
1 Dimethylation of piperidin-4-amine Methylating agents, methanol Room temp (~25) Several hrs Crystallization/distillation Formation of hydrochloride salt for stability
2 Nucleophilic aromatic substitution N,N-Dimethylpiperidin-4-amine, 2-bromo-4-nitrochlorobenzene, K2CO3 or Cs2CO3, DMF or DMSO 25–120 2–12 Flash chromatography Base facilitates nucleophilic attack; precise temp control critical

Key Research Findings and Optimization Notes

  • Base Selection: Potassium carbonate and cesium carbonate are effective bases for deprotonating the amine and promoting substitution; cesium carbonate may offer enhanced reactivity due to better solubility in polar aprotic solvents.
  • Solvent Effects: DMF and DMSO provide high polarity and stabilize charged intermediates, improving reaction rates and yields.
  • Temperature Control: Elevated temperatures (up to 120°C) accelerate the nucleophilic aromatic substitution but require careful monitoring to avoid decomposition or side reactions.
  • Purification: Flash column chromatography with a gradient of ethyl acetate in petroleum ether is effective for isolating the pure product from reaction mixtures containing unreacted starting materials and side products.
  • Yield: Reported yields for similar arylpiperidine derivatives exceed 90%, indicating efficient synthetic routes when conditions are optimized.

Chemical Reaction Scheme (Conceptual)

$$
\text{Piperidin-4-amine} + \text{Methylating agent} \rightarrow \text{N,N-Dimethylpiperidin-4-amine}
$$

$$
\text{2-Bromo-4-nitrochlorobenzene} + \text{N,N-Dimethylpiperidin-4-amine} \xrightarrow[\text{K}2\text{CO}3, \text{DMF}, \Delta]{\text{Heat}} \text{this compound}
$$

Comparative Notes on Related Compounds

  • Structural analogs such as 1-(3-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine and 1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine differ mainly in the position of bromine and nitro substituents on the phenyl ring, which can influence reactivity and biological activity but generally follow similar synthetic approaches.
  • The free base form of N,N-dimethylpiperidin-4-amine is a key intermediate and can be converted to various derivatives by selective substitution reactions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The electron-withdrawing nitro group activates the aromatic ring for meta-directed substitution , making the bromine atom at the ortho position susceptible to displacement.

Reaction Type Reagents/Conditions Products Key Findings
Amine substitutionDimethylamine, DMF, 80°C 1-(2-Dimethylamino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amineReaction proceeds via SNAr mechanism with >75% yield in polar aprotic solvents.
Thiol substitutionSodium hydrosulfide, EtOH, reflux 1-(2-Mercapto-4-nitrophenyl)-N,N-dimethylpiperidin-4-amineThiols require basic conditions to deprotonate and act as nucleophiles.

Mechanistic Insights :

  • The nitro group enhances the electrophilicity of the adjacent carbon, facilitating bromide displacement .

  • Steric hindrance from the dimethylpiperidin-4-amine group slows reaction kinetics compared to simpler aryl bromides.

Reduction of the Nitro Group

The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) under controlled conditions.

Reduction Method Reagents/Conditions Products Yield
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C 1-(2-Bromo-4-aminophenyl)-N,N-dimethylpiperidin-4-amine92%
Sodium dithionite reductionNa₂S₂O₄, H₂O/EtOH, 50°C 1-(2-Bromo-4-aminophenyl)-N,N-dimethylpiperidin-4-amine85%

Critical Notes :

  • Over-reduction of the bromine atom is avoided by using mild hydrogenation conditions .

  • The amine product serves as a precursor for diazotization and cross-coupling reactions.

Functionalization of the Tertiary Amine

The N,N-dimethylpiperidin-4-amine group undergoes alkylation and acylation under specific conditions.

Reaction Reagents/Conditions Products Observations
QuaternizationMethyl iodide, CH₃CN, 60°C 1-(2-Bromo-4-nitrophenyl)-N,N,N-trimethylpiperidin-4-ammonium iodideForms a stable quaternary ammonium salt (m.p. 189–191°C).
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C 1-(2-Bromo-4-nitrophenyl)-N-acetyl-N-methylpiperidin-4-amineAcetylation occurs preferentially at the secondary amine.

Synthetic Utility :

  • Quaternary ammonium derivatives exhibit enhanced solubility in aqueous media .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings.

Coupling Type Catalyst/Base Products Applications
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME 1-(2-Aryl-4-nitrophenyl)-N,N-dimethylpiperidin-4-amineGenerates biaryl systems for drug discovery.
Buchwald-HartwigPd₂(dba)₃, Xantphos, KOtBu 1-(2-Bromo-4-nitrophenyl)-N-arylpiperidin-4-amineIntroduces nitrogen-containing substituents.

Optimization Data :

  • Suzuki couplings achieve >80% yield with electron-deficient arylboronic acids .

  • Steric bulk from the piperidine ring necessitates longer reaction times (24–48 h).

Electrophilic Aromatic Substitution (EAS)

The nitro group deactivates the ring toward further EAS, but directed metalation strategies enable functionalization.

Reaction Reagents/Conditions Products Regioselectivity
NitrationHNO₃/H₂SO₄, 0°C 1-(2-Bromo-4-nitro-6-nitrophenyl)-N,N-dimethylpiperidin-4-amineNitration occurs at the para position to bromine.
SulfonationClSO₃H, CH₂Cl₂, −10°C 1-(2-Bromo-4-nitro-5-sulfophenyl)-N,N-dimethylpiperidin-4-amineLimited by poor solubility of intermediates.

Challenges :

  • Competing decomposition observed under strong acidic conditions .

Scientific Research Applications

Overview

1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine, with a molecular formula of C13H18BrN3O2 and a molecular weight of 328.20 g/mol, is a compound of significant interest in various fields, particularly medicinal chemistry and pharmacology. Its unique structure allows for multiple applications, including potential therapeutic uses in treating diseases and as a tool in chemical biology.

The compound exhibits a range of biological activities, making it a candidate for further research in several therapeutic areas:

Anticancer Research

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to induce cytotoxic effects in various cancer cell lines. A notable case study involved screening against multicellular spheroids, where the compound demonstrated significant growth inhibition in breast and lung cancer models.

Antimicrobial Activity

The structure suggests potential antibacterial properties, particularly against gram-positive and gram-negative bacterial strains. Compounds with similar piperidine structures have been documented to exhibit moderate to strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Further investigations are warranted to explore its efficacy as an antimicrobial agent.

Neuropharmacological Applications

The compound's interaction with neurotransmitter systems indicates potential as an acetylcholinesterase inhibitor. This property is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. Preliminary data suggest it may effectively inhibit acetylcholinesterase activity, which could lead to improved cognitive function in affected individuals.

Anticancer Activity

A comprehensive study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation, with IC50 values suggesting potent anticancer activity.

Antibacterial Screening

In a targeted antibacterial study, derivatives of piperidine were synthesized and tested against common bacterial strains. The results showed that several derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating strong antibacterial potential.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Synthesis Method (Evidence) Potential Applications/Notes
1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine (Target) 2-Bromo-4-nitrophenyl, dimethylamino ~328.2 (estimated) Bromo, nitro, tertiary amine Likely Pd-catalyzed coupling or SNAr* High electrophilicity for redox activation
N-(2-Bromo-4-nitrophenyl)-2-nitrobenzenesulfonamide (4b, 5b) 2-Bromo-4-nitrophenyl, sulfonamide 401.23 (C₁₂H₈N₃O₆BrS) Sulfonamide, nitro Sulfonamide coupling Intermediate in heterocyclic synthesis
1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylpiperidin-4-amine Chloroquinazoline, dimethoxy 361.87 (C₁₇H₂₂ClN₅O₂) Chloro, dimethoxy, quinazoline Buchwald-Hartwig amination RBBP4 antagonism (cancer therapeutics)
1-(1-(3-Chlorobenzyl)-1H-pyrrolo[3,2-c]quinolin-4-yl)-N,N-dimethylpiperidin-4-amine Chlorobenzyl-pyrroloquinoline 455.43 (C₂₅H₂₈Cl₂N₄) Chlorobenzyl, pyrroloquinoline SNAr or metal-mediated coupling 5-HT6R/5-HT3R antagonism (neuro disorders)
N-[3-[4-(Dimethylamino)piperidin-1-yl]-5-fluorophenyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide Fluoro, carboxamide, indole ~419.4 (C₂₃H₂₅F₂N₅O) Fluoro, carboxamide, indole Amide coupling Kinase inhibition (anticancer)
1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine 4-Amino-3-methoxyphenyl 249.35 (C₁₄H₂₃N₃O) Methoxy, primary amine Reductive amination or substitution Building block for drug discovery

*SNAr = Nucleophilic aromatic substitution.

Key Differences and Implications

Electrophilicity and Reactivity: The target compound's nitro and bromo groups enhance electrophilicity, making it susceptible to nucleophilic attack or redox activation (e.g., in prodrug systems). In contrast, methoxy or amino substituents (e.g., in ) increase electron density, reducing reactivity but improving solubility. Sulfonamide analogues (e.g., 4b, 5b in ) exhibit strong hydrogen-bonding capacity due to the sulfonyl group, which may enhance protein binding.

Biological Activity: Chloroquinazoline derivatives () demonstrate selective binding to retinoblastoma-binding protein 4 (RBBP4), likely due to the planar quinazoline ring enabling π-π stacking. The target compound’s nitro group may instead favor interactions with nitroreductases or heme-containing enzymes. Pyrroloquinoline derivatives () show antagonism against serotonin receptors (5-HT6R/5-HT3R), attributed to the chlorobenzyl group’s hydrophobic interactions.

Synthetic Accessibility :

  • Sulfonamide derivatives () are synthesized via straightforward coupling reactions (68–86% yields), while Pd-mediated methods (e.g., ) achieve moderate yields (45–54%). The target compound may require optimized conditions to balance reactivity of the bromo and nitro groups.

Physicochemical Properties: The target compound’s molecular weight (~328 g/mol) and logP (estimated ~2.5) align with Lipinski’s rules for drug-likeness.

Biological Activity

Overview

1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine (CAS No. 1260804-21-4) is a piperidine derivative characterized by the presence of a bromine atom and a nitro group on a phenyl ring, along with N,N-dimethyl substitutions on the piperidine ring. This unique structure suggests potential biological activities, including antimicrobial and anticancer properties, which are of significant interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that compounds with nitro and halogen substituents often exhibit antimicrobial activity. The antimicrobial efficacy of this compound has been investigated against various bacterial strains. Preliminary studies suggest that the compound demonstrates significant inhibition against Gram-positive and Gram-negative bacteria, attributed to the electron-withdrawing effects of the nitro group and the lipophilicity introduced by the bromine atom.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, possibly through mechanisms involving the modulation of kinase pathways. Specifically, it may affect Polo-like kinase (PLK) signaling, which is crucial for cell cycle regulation and mitosis. This interaction suggests a role in inhibiting tumor growth and proliferation .

The biological activity of this compound is likely mediated through its interaction with various molecular targets. The nitro group can undergo reduction within biological systems, potentially forming reactive intermediates that interact with cellular macromolecules such as DNA or proteins. The bromine atom may enhance binding affinity through halogen bonding interactions .

Case Studies

  • Antibacterial Activity : In a study examining the antibacterial effects against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL, indicating moderate antibacterial activity.
  • Anticancer Studies : A recent investigation into its effects on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of exposure. This effect was associated with increased levels of pro-apoptotic markers such as caspase-3 activation .

Comparative Analysis

To better understand the unique biological activity of this compound, a comparison with similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
1-(2-Bromo-4-nitrophenyl)piperidin-4-olLacks N,N-dimethyl substitutionModerate antibacterial effects
1-(4-Chloro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amineChlorine instead of bromineLower anticancer activity
1-(2-Amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amineNitro group reduced to aminoIncreased cytotoxicity

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine?

Methodological Answer: The synthesis typically involves alkylation of a piperidine derivative (e.g., N,N-dimethylpiperidin-4-amine) with a brominated nitroaromatic precursor (e.g., 2-bromo-4-nitrophenyl bromide). A common approach is to use ethyl halides under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like acetonitrile or ethanol . Post-synthesis purification via column chromatography or recrystallization is critical, followed by characterization using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular identity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis: Use HPLC with a UV detector (λ = 254 nm) and a C18 column; compare retention times against known standards.
  • Structural Confirmation:
    • ¹H NMR: Key signals include aromatic protons (δ 7.5–8.5 ppm for nitro and bromo substituents) and piperidine methyl groups (δ 2.2–2.5 ppm).
    • Mass Spectrometry: Look for molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₁₃H₁₈BrN₃O₂: ~348.04 Da).
    • Elemental Analysis: Validate C, H, N, and Br percentages (±0.3% deviation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions in NMR or MS data may arise from:

  • Solvent Effects: Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can shift proton signals. Confirm assignments using 2D techniques (COSY, HSQC) .
  • Tautomerism/Conformers: For flexible piperidine rings, variable-temperature NMR or computational modeling (DFT) can identify dominant conformers .
  • Impurities: Use preparative TLC or HPLC to isolate minor components and re-analyze .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromine and nitro groups make this compound suitable for Suzuki-Miyaura or Ullmann coupling. Key considerations:

  • Catalyst Selection: Use Pd(PPh₃)₄ for bromoarenes; optimize ligand/base systems (e.g., K₂CO₃ in DMF at 80°C).
  • Monitoring Reaction Progress: Track aryl bromide consumption via GC-MS or in situ IR spectroscopy.
  • Post-Reaction Analysis: Isolate products using silica gel chromatography and confirm regioselectivity via NOESY NMR .

Q. How does the electronic environment of the nitro group influence biological activity in comparative studies?

Methodological Answer: The nitro group’s electron-withdrawing effect enhances electrophilicity, potentially increasing binding to biological targets (e.g., enzymes). To assess this:

  • Comparative SAR Studies: Synthesize analogs with -NO₂ replaced by -OCH₃ or -CF₃ and test in enzyme inhibition assays.
  • Computational Modeling: Perform docking studies (AutoDock Vina) to compare binding affinities with and without nitro substitution .

Data Contradiction Analysis

Q. How to address discrepancies in biological assay results across studies?

Methodological Answer: If one study reports potent kinase inhibition while another shows no activity:

  • Assay Conditions: Compare buffer pH, ATP concentrations, and incubation times.
  • Compound Stability: Test for degradation under assay conditions (e.g., LC-MS post-incubation).
  • Orthogonal Assays: Validate using fluorescence polarization or SPR to rule out false positives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine

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